2-(4-Methoxyphenyl)-6-benzothienyl Acetate
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Overview
Description
2-(4-Methoxyphenyl)-6-benzothienyl Acetate is an organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a methoxyphenyl group and a benzothienyl group attached to an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-6-benzothienyl Acetate typically involves the reaction of 4-methoxyphenylacetic acid with benzothiophene derivatives under specific conditions. One common method involves the use of acetic anhydride as an acetylating agent in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale acetylation processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-6-benzothienyl Acetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetate group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed under anhydrous conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
2-(4-Methoxyphenyl)-6-benzothienyl Acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-6-benzothienyl Acetate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)acetate: Shares the methoxyphenyl group but lacks the benzothiophene moiety.
4-Methoxyphenylacetic acid: Contains the methoxyphenyl group but lacks the acetate and benzothiophene groups.
Benzothiophene derivatives: Compounds with similar benzothiophene structures but different substituents.
Uniqueness
2-(4-Methoxyphenyl)-6-benzothienyl Acetate is unique due to the combination of the methoxyphenyl and benzothiophene groups, which confer distinct chemical and biological properties. This unique structure allows it to participate in specific reactions and interact with particular molecular targets, making it valuable in various research applications .
Properties
Molecular Formula |
C17H14O3S |
---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
[2-(4-methoxyphenyl)-1-benzothiophen-6-yl] acetate |
InChI |
InChI=1S/C17H14O3S/c1-11(18)20-15-8-5-13-9-16(21-17(13)10-15)12-3-6-14(19-2)7-4-12/h3-10H,1-2H3 |
InChI Key |
UDBMNPKRSCVXJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C=C(S2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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